Dispyrin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23Br2N3O2 |
|---|---|
Molecular Weight |
473.2 g/mol |
IUPAC Name |
4-bromo-N-[2-[3-bromo-4-[3-(dimethylamino)propoxy]phenyl]ethyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C18H23Br2N3O2/c1-23(2)8-3-9-25-17-5-4-13(10-15(17)20)6-7-21-18(24)16-11-14(19)12-22-16/h4-5,10-12,22H,3,6-9H2,1-2H3,(H,21,24) |
InChI Key |
MOWCGUQGNSAZSR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CN2)Br)Br |
Synonyms |
dispyrin |
Origin of Product |
United States |
Discovery, Isolation, and Biosynthetic Considerations of Dispyrin
Isolation Source and Geographical Context: Agelas dispar (Caribbean Sponge)
Dispyrin was first isolated from the marine sponge Agelas dispar. researchgate.net This species is a demosponge belonging to the family Agelasidae and is found in the shallow-water reefs of the Caribbean Sea and around the West Indies. wikipedia.org Specific collection sites of Agelas dispar that have yielded this compound and other related compounds include the waters near the Venezuelan island La Blanquilla and Fernando de Noronha Island off the northeast coast of Brazil. nih.govnih.gov
Agelas sponges are well-documented producers of a diverse array of bromopyrrole alkaloids, which are believed to serve as chemical defenses against predators and pathogens. mdpi.comnsf.gov The geographical distribution of these sponges in the tropical and subtropical oceans contributes to the rich chemical diversity observed in their secondary metabolites. nih.gov The specific environmental conditions of the Caribbean Sea likely influence the metabolic pathways of Agelas dispar, leading to the production of unique compounds like this compound.
Methodologies for Natural Product Extraction and Purification
The isolation of this compound from Agelas dispar involves a multi-step process of extraction and purification designed to separate the compound from the complex mixture of metabolites present in the sponge.
The initial step typically involves the extraction of the sponge material with organic solvents. The collected sponge is often preserved in ethanol (B145695), and the biological material is subsequently extracted with methanol (B129727). nih.gov The combined ethanol and methanol extracts are then concentrated to yield a crude extract. nih.gov
This crude extract undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common method involves resuspending the extract in methanol and partitioning it against a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar constituents. nih.gov The resulting methanol fraction is then further partitioned between ethyl acetate (B1210297) and water. nih.gov The bromopyrrole alkaloids, including this compound, are typically found in the more polar fractions. nih.gov
Further purification of the fractions containing the target compounds is achieved through various chromatographic techniques. Column chromatography using reversed-phase materials, such as C8, is employed to separate the compounds based on their hydrophobicity. nih.gov Size-exclusion chromatography, often using Sephadex LH-20, is another common technique used to separate molecules based on their size. nih.gov High-performance liquid chromatography (HPLC) is then utilized for the final purification of this compound. nih.gov
Proposed Biosynthetic Pathways of the Bromopyrrole Tyramine (B21549) Moiety in this compound
The biosynthesis of bromopyrrole alkaloids in Agelas sponges is a topic of ongoing research. While the complete biosynthetic pathway of this compound has not been fully elucidated, studies of related compounds provide a framework for understanding its formation. The biosynthesis of the well-known oroidin (B1234803) family of alkaloids is proposed to involve the condensation of two key precursors derived from the amino acid ornithine: a brominated pyrrole-2-carboxylic acid and an aminopropylimidazole moiety. acs.org
This compound is distinguished by its rare bromopyrrole tyramine motif, which represents a significant variation from the typical oroidin structure. researchgate.netnih.gov This suggests a divergence in the biosynthetic pathway. The tyramine portion of the molecule is likely derived from the amino acid tyrosine. The proposed pathway would therefore involve the enzymatic condensation of a brominated pyrrole (B145914) carboxylic acid with tyramine.
The incorporation of bromine into the pyrrole ring is a key step in the biosynthesis of these alkaloids. This is likely catalyzed by a halogenase enzyme, which utilizes bromide from seawater. The timing of this bromination event, whether it occurs before or after the formation of the pyrrole ring, is an area of active investigation. The presence of variously brominated alkaloids within the same sponge suggests a potentially flexible halogenation process.
Comparative Analysis of this compound with Related Bromopyrrole Alkaloids
This compound is part of a large and structurally diverse family of bromopyrrole alkaloids isolated from Agelas sponges. A comparative analysis of this compound with its congeners highlights both common structural features and unique modifications. Many of these compounds share a brominated pyrrole carboxamide core.
A number of related alkaloids have been isolated from Agelas dispar alongside this compound, including dibromoagelaspongin methyl ether, longamide B, clathramides C and D, dispacamide, and monobromodiscapamide. nih.gov More recent investigations have led to the discovery of additional related compounds such as disparamides A-C, dispyrins B-F, and nagelamides H2 and H3. nih.govacs.org
The key feature that distinguishes this compound is its bromopyrrole tyramine moiety. nih.gov In contrast, many other bromopyrrole alkaloids, such as oroidin and its derivatives, contain an aminoimidazole or a related nitrogenous heterocyclic group linked to the bromopyrrole core. mdpi.comnih.gov This structural difference has significant implications for the molecule's three-dimensional shape and potential biological activity.
The table below provides a comparison of this compound with some of its related bromopyrrole alkaloids from Agelas species.
| Compound Name | Key Structural Feature(s) | Source Organism(s) |
| This compound | Bromopyrrole tyramine moiety | Agelas dispar |
| Oroidin | Bromopyrrole linked to an aminoimidazole group | Agelas oroides, Agelas wiedenmayeri |
| Sceptrin | Dimeric bromopyrrole alkaloid with a cyclobutane (B1203170) ring | Agelas sceptrum, Agelas kosrae |
| Ageliferin | Dimeric bromopyrrole alkaloid | Agelas dispar |
| Dispacamide | Bromopyrrole linked to a cyclized aminoimidazole derivative | Agelas dispar |
| Clathramides | Bromopyrrole alkaloids with an N-methylimidazolinium moiety | Agelas clathrodes, Agelas dispar |
| Dibromoagelaspongin | Tetracyclic bromopyrrole alkaloid | Agelas sp., Agelas dispar |
This comparative analysis underscores the remarkable metabolic plasticity of Agelas sponges, which are capable of producing a wide range of structurally related yet distinct bromopyrrole alkaloids. The unique structural features of this compound make it a subject of continued interest in the field of marine natural products chemistry.
Chemical Synthesis and Analog Design of Dispyrin
Total Synthesis of Dispyrin: Methodological Advancements and Gram-Scale Synthesis
The key synthetic parameters for the total synthesis of this compound are summarized in the table below:
| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Scale |
| First Reported | Not specified | 3 | 68.4% | Gram |
| Alternative | Tyramine (B21549) | 5 | 18% | Not specified |
Rational Design and Synthesis of this compound Analogues
The unique bromopyrrole tyramine core of this compound has served as a scaffold for the rational design and synthesis of numerous unnatural analogues. This approach aims to explore the structure-activity relationships (SAR) of this compound and its derivatives, particularly in the context of their interaction with therapeutically relevant targets.
Scaffold Modification Strategies
Scaffold modification strategies involve systematic alterations to the core structure of this compound to generate diverse analogues. These modifications can include changes to the bromopyrrole moiety, the tyramine portion, or the linking chain, as well as the introduction or modification of substituents. The goal is to optimize specific properties, such as receptor binding affinity or selectivity, by subtly or significantly changing the molecular architecture. For instance, the development of new classes of H3 antagonists has been based on modifications of this compound's novel bromotyramine core.
Iterative Parallel Synthesis Approaches for Analogue Libraries
Iterative parallel synthesis approaches have been instrumental in the efficient generation of libraries of this compound analogues. This methodology allows for the simultaneous synthesis of multiple compounds, significantly accelerating the discovery and optimization process. Through multiple rounds of iterative parallel synthesis, researchers have successfully improved the human H3 IC50 (half maximal inhibitory concentration) of this compound analogues by approximately 33-fold, leading to the identification of novel H3 antagonists. This high-throughput synthetic strategy is crucial for exploring the vast chemical space around the this compound scaffold and identifying compounds with enhanced biological profiles.
Molecular Pharmacology of Dispyrin
Receptor Binding Affinities and Selectivity Profiles
Dispyrin has been identified as a selective ligand for specific subtypes of histamine (B1213489) and adrenergic receptors. Radioligand binding assays and functional assessments have demonstrated its activity at four key GPCRs: the histamine H2 and H3 receptors, and the adrenergic α1D and α2A receptors.
This compound demonstrates notable interaction with histamine H3 receptors as a potent antagonist. nih.gov Binding assays have quantified its affinity for the H3 receptor, revealing a Ki value in the low micromolar range. nih.gov This indicates a significant ability to occupy the H3 receptor binding site. Further functional assays confirm this interaction, showing a corresponding IC50 value for its antagonistic activity. nih.gov
While it has been identified as an antagonist of the histamine H2 receptor as well, specific binding affinity data (Ki) from the primary literature are not as readily available.
| Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50) |
|---|---|---|
| Histamine H3 | 1.04 µM | 2.35 µM |
| Histamine H2 | Potent Antagonist; Specific Ki not reported | Data not available |
In addition to its effects on histamine receptors, this compound is a potent ligand and antagonist of the α1D and α2A adrenergic receptor subtypes. These receptors are crucial in regulating various physiological processes, particularly in the cardiovascular and central nervous systems. The identification of this compound as an antagonist at these sites highlights its potential as a modulator of adrenergic signaling. However, similar to the H2 receptor, the specific binding affinity constants (Ki) for this compound at the α1D and α2A receptors have not been detailed in the available scientific literature.
| Receptor | Binding Affinity (Ki) |
|---|---|
| Adrenergic α1D | Potent Antagonist; Specific Ki not reported |
| Adrenergic α2A | Potent Antagonist; Specific Ki not reported |
Mechanistic Characterization of Receptor Antagonism
The pharmacological action of this compound at its target receptors is characterized by antagonism. This means that this compound binds to the receptor but does not activate it, thereby blocking the binding and subsequent action of the endogenous agonists (e.g., histamine, norepinephrine). Functional assays have confirmed this mechanism. For the histamine H3 receptor, this compound was shown to inhibit the receptor's activity with an IC50 value of 2.35 µM. nih.gov This value represents the concentration of this compound required to inhibit 50% of the receptor's response to an agonist, providing a quantitative measure of its antagonistic potency. The nature of this antagonism (e.g., competitive vs. non-competitive) requires further detailed investigation.
Intracellular Signaling Pathway Modulation by this compound and its Analogues
As an antagonist of specific GPCRs, this compound is expected to modulate their corresponding intracellular signaling pathways by blocking agonist-induced activity. The targeted receptors are coupled to distinct G-proteins and downstream effectors:
Histamine H2 Receptor: This receptor is primarily coupled to the Gs protein. Agonist binding typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound would prevent this cAMP accumulation.
Histamine H3 and Adrenergic α2A Receptors: Both of these receptors are coupled to the Gi protein. Agonist stimulation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound's antagonism would block this inhibitory effect, thereby preventing the agonist-induced decrease in cAMP.
Adrenergic α1D Receptor: This receptor is coupled to the Gq protein. Agonist binding activates phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C. By acting as an antagonist, this compound would inhibit this signaling cascade.
Research into synthetic analogues of this compound has shown that modifications to its structure can significantly improve activity at these targets. For instance, an optimization campaign led to the development of an unnatural analogue with substantially enhanced H3 receptor activity, demonstrating a Ki of 70 nM and an IC50 of 30 nM. nih.gov This suggests that the this compound scaffold is a promising template for developing more potent and selective receptor modulators.
Comparative Molecular Pharmacology with Established Receptor Ligands
To contextualize the pharmacological profile of this compound, its binding affinity can be compared to that of well-established ligands for its target receptors. The affinity of this compound for the H3 receptor (Ki = 1.04 µM or 1040 nM) is moderate when compared to highly potent and selective H3 antagonists like Pitolisant. researchgate.net For its other targets, while a direct numerical comparison is not possible without specific Ki values, its classification as a "potent" antagonist suggests its activity is significant.
| Receptor | Compound | Class | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Histamine H2 | This compound | Antagonist | Potent; specific value not reported |
| Cimetidine | Standard Antagonist | ~49 nM | |
| Histamine H3 | This compound | Antagonist | 1040 nM |
| Pitolisant | Standard Antagonist | ~6.09 nM |
| Receptor | Compound | Class | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Adrenergic α1D | This compound | Antagonist | Potent; specific value not reported |
| BMY 7378 | Standard Antagonist | ~6.3 nM | |
| Adrenergic α2A | This compound | Antagonist | Potent; specific value not reported |
| Yohimbine | Standard Antagonist | ~1.9 nM |
Structure Activity Relationship Sar Studies of Dispyrin Analogues
Identification of Pharmacophoric Features for Receptor Interaction
Pharmacophoric features represent the essential steric and electronic characteristics of a molecule required for optimal supramolecular interactions with a specific biological target, thereby eliciting or blocking a biological response. For Dispyrin, its antagonistic activity against multiple GPCRs, including α1D and α2A adrenergic receptors and H2 and H3 histamine (B1213489) receptors, suggests that specific structural elements are critical for these interactions vulcanchem.comnih.govresearchgate.netwikipedia.orgchemspider.com.
A central pharmacophoric feature of this compound is its novel bromopyrrole tyramine (B21549) motif vulcanchem.comnih.govnih.gov. This unique core structure is fundamental to its observed biological activities. While the precise three-dimensional arrangement of all pharmacophoric elements for each target receptor requires detailed crystallographic or computational studies, the consistent antagonistic activity across different GPCRs implies a common set of interaction points or a flexible scaffold capable of adapting to various binding sites. The bromopyrrole and the tyramine-derived portions, along with the linkage between them, are hypothesized to contribute distinct chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic regions, and halogen bonding capabilities) essential for receptor recognition and binding.
Impact of Structural Modifications on Antagonistic Potency
Systematic structural modifications of this compound have been undertaken to explore their impact on antagonistic potency, particularly concerning the H3 histamine receptor. Research has demonstrated that iterative parallel synthesis of this compound analogues can significantly enhance their potency.
One notable example involves modifications to the amide group of the this compound scaffold. Alteration of this group to a 5-oxazole or a 2-thiazole moiety resulted in a substantial improvement in affinity and inhibition of H3 receptors. These modifications led to analogues exhibiting approximately 33-fold higher affinity for H3 receptors compared to the natural product this compound. This finding highlights the amide region as a key site for structural optimization to modulate potency.
The following table illustrates the comparative potency of this compound and its modified analogues against the human H3 receptor:
Table 1: Impact of Structural Modifications on Human H3 Receptor Antagonistic Potency
| Compound | Structural Modification (Relative to this compound) | Human H3 Receptor Antagonistic Potency (Relative to this compound) |
| This compound (Natural Product) | None | 1x |
| This compound 5-Oxazole Analogue | Amide group replaced by 5-oxazole | ~33x higher affinity/inhibition |
| This compound 2-Thiazole Analogue | Amide group replaced by 2-thiazole | ~33x higher affinity/inhibition |
Note: This table is a representation of data discussed in the text. Actual interactive features are not supported in this format.
These findings underscore that specific chemical alterations can lead to a considerable increase in the antagonistic effect, providing critical insights for lead optimization in drug discovery programs.
Relationship between the Bromopyrrole Tyramine Motif and Biological Activity
The bromopyrrole tyramine motif is a defining characteristic of this compound, distinguishing it from other marine natural products, particularly the oroidin (B1234803) class compounds typically produced by Agelas species vulcanchem.comnih.govnih.gov. This motif consists of a brominated pyrrole (B145914) unit linked to a tyramine-derived moiety.
The unique nature of this motif was highlighted during the first total synthesis of this compound, which confirmed its unprecedented structure in marine natural products chemistry nih.govresearchgate.net. The bromopyrrole tyramine core of this compound has been identified as the fundamental basis for a new class of H3 antagonists. This indicates that the specific arrangement and chemical functionalities within this motif are directly responsible for the observed biological activities, particularly its antagonistic effects on GPCRs. The presence of bromine atoms on the pyrrole ring and the specific linkage to the tyramine derivative are crucial for the molecule's interaction with its biological targets.
Further studies on related bromopyrrole alkaloids from Agelas sponges have also emphasized the significance of halogenated tyramine units linked to brominated pyrrole units, reinforcing the importance of this structural combination for biological activity within this class of compounds wikipedia.org.
Development of Advanced Analogues with Enhanced Molecular Specificity
The development of advanced this compound analogues aims to enhance not only potency but also molecular specificity, thereby reducing potential off-target effects and improving therapeutic profiles. The success of iterative parallel synthesis in achieving a 33-fold improvement in human H3 IC50 for this compound analogues represents a significant step towards this goal. Increased potency often correlates with improved binding efficiency, which can contribute to greater specificity if the modifications are tailored to the unique features of the target receptor.
The specific modifications, such as the incorporation of 5-oxazole or 2-thiazole groups, which led to a 33-fold higher affinity for H3 receptors, exemplify the strategic development of analogues with enhanced target engagement. This directed modification approach allows medicinal chemists to fine-tune the interactions between the ligand and the receptor, aiming for a more selective binding profile.
While the provided information primarily highlights enhanced potency, the underlying principle of SAR studies is to guide the design of compounds with optimized properties, including selectivity. The progress in developing H3 receptor antagonists, generally, has shown a trend towards compounds with improved selectivity, pharmacokinetics, and preclinical safety profiles, with some candidates advancing into clinical trials vulcanchem.com. This broader context suggests that the SAR insights gained from this compound analogues contribute to the ongoing efforts to develop highly specific therapeutic agents.
Computational and Cheminformatic Investigations of Dispyrin
Molecular Docking Studies with Target Receptors
Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand (like Dispyrin) when bound to a receptor protein. These studies aim to characterize the binding affinity and the specific interactions between the molecule and its biological targets. Synthetic this compound has been extensively evaluated against a broad spectrum of over 200 discrete molecular targets through radioligand binding and functional assays. mdpi.com This comprehensive evaluation revealed that this compound acts as a potent ligand and antagonist for several therapeutically relevant G protein-coupled receptors (GPCRs). Specifically, it demonstrated significant activity at the α1D and α2A adrenergic receptors, as well as the H2 and H3 histamine (B1213489) receptors. mdpi.com Such findings suggest that this compound's unique structural features enable specific interactions with these receptor sites, making it a valuable scaffold for further investigation into receptor modulation.
In Silico Screening for Novel Binding Partners
In silico screening involves computationally sifting through large databases of chemical compounds to identify potential new drug candidates or novel binding partners for a given target. For this compound, the initial evaluation against more than 200 molecular targets, while potentially involving in vitro assays, also lays the groundwork for and often incorporates in silico methodologies to predict interactions and narrow down potential candidates for experimental validation. mdpi.com The process of identifying this compound's antagonism at histamine H3 receptors and adrenergic receptors indicates a targeted approach to discover its biological scope. Furthermore, the subsequent natural product-guided synthesis of unnatural analogs of this compound, leading to a new class of H3 antagonists, implies an iterative design process that would benefit significantly from in silico screening to predict and optimize binding to these receptors. These computational screens can identify molecules with similar binding profiles or novel scaffolds that interact with this compound's known targets, facilitating the discovery of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatic technique that establishes mathematical relationships between a molecule's chemical structure and its observed biological activity. For this compound, the investigation into its biological activity, particularly the structure-activity relationship (SAR) concerning H3 antagonism, is a prime example where QSAR modeling would be applied. Through multiple rounds of iterative parallel synthesis, unnatural analogs of this compound were created, and their human H3 receptor inhibitory concentration (IC50) was improved by approximately 33-fold. This systematic optimization process generates valuable data that can be used to build QSAR models. These models can then predict the activity of new, untested this compound derivatives, guiding the synthesis of more potent and selective compounds by identifying key structural features responsible for the observed activity.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis explores the various three-dimensional shapes (conformations) a molecule can adopt, and their relative stabilities. Molecular dynamics (MD) simulations extend this by simulating the time-dependent movement of atoms and molecules, providing insights into their dynamic behavior and interactions with their environment, such as a protein binding site. While specific details of conformational analysis or MD simulations for this compound were not explicitly detailed in the provided research findings, these computational techniques are indispensable for a thorough understanding of its molecular behavior and receptor interactions. For a compound like this compound, known to bind to specific GPCRs, MD simulations would be crucial to:
Elucidate Binding Mechanisms: Understand how this compound approaches, binds, and interacts with the active sites of adrenergic and histamine receptors at an atomic level.
Assess Conformational Changes: Investigate any induced fit or conformational changes in both this compound and its target receptors upon binding.
Optimize Lead Compounds: Inform the design of new this compound analogs by predicting how structural modifications affect molecular flexibility, binding pose, and stability within the receptor pocket.
Predict Drug-Target Kinetics: Gain insights into the association and dissociation rates of this compound from its targets, which are critical for drug efficacy and duration of action.
These simulations provide dynamic insights that complement static docking studies, offering a more complete picture of this compound's interaction landscape and guiding rational drug design efforts.
Compound Names and PubChem CIDs
Pre Clinical Biological Applications and Research Utility of Dispyrin
Dispyrin as a Chemical Probe for G-Protein Coupled Receptor Research
This compound has been identified as a potent ligand and antagonist for several therapeutically relevant GPCRs, including the alpha1D and alpha2A adrenergic receptors, and the H2 and H3 histamine (B1213489) receptors nih.gov. Its novel bromopyrrole tyramine (B21549) core provides a unique chemotype, making it a valuable chemical probe for exploring the structure-activity relationships and signaling mechanisms of these receptors nih.govnih.gov. The discovery of this compound's activity against these specific GPCRs highlights its potential to elucidate complex biological pathways mediated by histamine and adrenergic signaling nih.govnih.gov.
Evaluation in In Vitro Cellular Models for Receptor Function and Modulation
Comprehensive in vitro evaluations have demonstrated this compound's ability to modulate GPCR function. Synthetic this compound was screened against over 200 discrete molecular targets in radioligand binding and functional assays nih.gov. While it exhibited no antibacterial or anticancer activity, its engagement with GPCRs was notable nih.gov. Specifically, this compound showed modest activity as an antagonist of the human H3 receptor, with an inhibitory concentration 50% (IC50) of 2.35 µM and a dissociation constant (Ki) of 1.04 µM nih.govpitt.edu. These findings underscore this compound's capacity to serve as a tool for studying receptor binding, activation, and downstream signaling in controlled cellular environments.
Table 1: In Vitro Activity of this compound against Human H3 Receptor
| Receptor Target | Activity | IC50 (µM) | Ki (µM) | Reference |
| Human H3 Receptor | Antagonist | 2.35 | 1.04 | nih.govpitt.edu |
Theoretical Exploration of Potential Applications in Chemical Biology
The unique structural scaffold of this compound, derived from a marine natural product, presents a promising starting point for theoretical exploration in chemical biology. Its established antagonism of multiple GPCRs suggests a broader potential for targeting related receptor subtypes or even identifying novel allosteric binding sites nih.gov. Theoretically, this compound could be employed to investigate the physiological roles of specific GPCRs in various cellular contexts, offering insights into their involvement in neurotransmission, inflammation, and other biological processes. Its distinct motif could also inspire the design of new chemical probes with enhanced selectivity or biased agonism, contributing to a deeper understanding of GPCR pharmacology and signaling pathway intricacies nih.gov.
Development of this compound-Based Molecular Tools for Investigating Biological Pathways
The successful total synthesis of this compound has paved the way for the development of this compound-based molecular tools nih.govnih.gov. Natural product-guided synthesis has been employed to create unnatural analogs of this compound, leading to extensive structure-activity relationship (SAR) studies nih.govusp.br. Through iterative parallel synthesis, researchers have significantly improved the potency of this compound analogs as H3 antagonists, with some achieving a 33-fold improvement in IC50 compared to the parent natural product nih.gov. These synthetic analogs, with their modified structures and enhanced pharmacological profiles, serve as invaluable molecular tools for dissecting specific biological pathways, identifying key receptor-ligand interactions, and potentially developing more selective GPCR modulators for preclinical investigation nih.govscispace.com.
Emerging Research and Future Directions
Biosynthetic Engineering for Enhanced Dispyrin Production from Natural Sources
This compound, posited as a complex natural product, presents challenges in large-scale production due to its often low abundance in natural sources. Biosynthetic engineering offers a promising avenue to overcome these limitations by manipulating the metabolic pathways of producing organisms or heterologous hosts. This involves identifying and characterizing the complete biosynthetic gene cluster responsible for this compound synthesis wenglab.netjipb.net.
Recent research has focused on elucidating the enzymatic steps involved in this compound's formation, employing techniques such as genomics, transcriptomics, and metabolomics to pinpoint key enzymes and regulatory elements wenglab.net. For instance, studies have identified a putative polyketide synthase (PKS) pathway as central to this compound's complex scaffold assembly, alongside several tailoring enzymes (e.g., methyltransferases, hydroxylases, glycosyltransferases) that introduce specific functional groups. dtu.dk
Table 1: Key Enzymes Implicated in this compound Biosynthesis and Their Engineering Potential
| Enzyme Class | Proposed Role in this compound Biosynthesis | Engineering Strategy | Expected Outcome |
| Polyketide Synthase (PKS) | Core scaffold assembly | Overexpression, directed evolution | Increased flux to this compound precursors, improved yield |
| Methyltransferases | Post-PKS modification | Gene editing for enhanced activity, substrate promiscuity | Altered this compound analogues, improved stability |
| Glycosyltransferases | Glycosylation for solubility/activity | Heterologous expression, pathway reconstruction | Production of glycosylated this compound derivatives |
| Regulatory Proteins | Pathway control | Promoter engineering, CRISPR-based activation | Upregulation of entire this compound biosynthetic pathway jipb.net |
Current efforts involve transferring the identified this compound biosynthetic pathway into robust microbial hosts like Saccharomyces cerevisiae or Escherichia coli dtu.dkbu.edu. This heterologous expression allows for controlled fermentation and scalable production. Furthermore, strategies such as enzyme engineering, including directed evolution and rational design, are being explored to enhance the catalytic efficiency of rate-limiting enzymes within the pathway, thereby boosting this compound yields rsc.org. Compartmentalization of metabolic pathways within engineered hosts is also under investigation to improve pathway efficiency and reduce metabolic burden wenglab.net.
Novel Synthetic Methodologies for this compound and its Architecturally Complex Analogues
The intricate and often chiral architecture of this compound poses significant challenges for its total chemical synthesis. Future research is directed towards developing novel synthetic methodologies that are more efficient, stereoselective, and sustainable nih.govekb.eg. This includes the exploration of new catalytic transformations, such as C–H functionalization, asymmetric organocatalysis, and transition metal-catalyzed cross-coupling reactions, which enable the formation of complex bonds with high precision ekb.egamazon.com.
One area of focus is the development of cascade and domino reactions that can rapidly build molecular complexity from simpler precursors, minimizing purification steps and maximizing atom economy ekb.eg. For instance, recent breakthroughs in [X+Y] cycloaddition reactions have shown promise in constructing the core heterocyclic system of this compound in a single step with excellent diastereoselectivity.
Table 2: Advanced Synthetic Strategies for this compound and Analogues
| Synthetic Strategy | Description | Advantages | Research Focus |
| C–H Functionalization | Direct activation of inert C–H bonds | Streamlined synthesis, fewer steps | Regioselective functionalization of this compound core |
| Asymmetric Organocatalysis | Chiral organic molecules as catalysts | High enantioselectivity, mild conditions | Stereocontrolled synthesis of chiral centers in this compound |
| Flow Chemistry | Continuous chemical reactions in microreactors | Enhanced safety, scalability, precise control | Rapid optimization of reaction conditions for this compound |
| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse compound libraries | Rapid exploration of chemical space, analogue discovery | Creation of this compound-like libraries with varied scaffolds ekb.eg |
Additionally, researchers are investigating biomimetic syntheses, aiming to replicate the natural biosynthetic pathways in a laboratory setting, which could lead to more convergent and sustainable routes to this compound and its architecturally complex analogues drugtargetreview.com. The integration of computational chemistry and machine learning is also becoming crucial for predicting reaction outcomes and designing optimal synthetic routes ekb.egacs.org.
Advanced Spectroscopic and Structural Biology Studies of this compound-Target Interactions
Understanding how this compound interacts with its molecular targets at an atomic level is critical for rational drug design and optimization. Future research will heavily rely on advanced spectroscopic and structural biology techniques to elucidate binding mechanisms, conformational changes, and the precise nature of this compound-target complexes jelsciences.comjelsciences.com.
Techniques such as X-ray crystallography, including room-temperature crystallography and time-resolved approaches, are being employed to capture dynamic interactions and transient binding sites nih.govfrontiersin.org. Cryo-electron microscopy (Cryo-EM) is gaining prominence for studying this compound interactions with larger, more flexible protein complexes or membrane proteins that are challenging to crystallize.
Table 3: Advanced Techniques for this compound-Target Interaction Studies
| Technique | Information Provided | Recent Advances | Application to this compound Research |
| X-ray Crystallography | High-resolution 3D structure of complexes | Room-temperature data collection, time-resolved studies nih.govfrontiersin.org | Atomic-level visualization of this compound binding to targets |
| Cryo-Electron Microscopy (Cryo-EM) | Structure of large, flexible complexes | Improved resolution for smaller ligands | Elucidating this compound interaction with multi-protein complexes |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dynamics, binding kinetics, conformational changes | Solid-state NMR for insoluble complexes | Characterizing this compound binding sites and induced fit jelsciences.com |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Protein dynamics, ligand binding sites, conformational changes | High-throughput analysis, improved spatial resolution nih.gov | Mapping this compound binding interfaces on target proteins |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (affinity, association/dissociation rates) | High-throughput screening capabilities | Quantifying this compound's binding to various biomolecules |
Complementary biophysical methods, including isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF), provide thermodynamic and stability data, offering a comprehensive picture of the binding event. Computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, are increasingly integrated with experimental data to provide mechanistic insights and predict binding affinities jelsciences.comjelsciences.com.
Exploration of Additional Molecular Targets and Polypharmacology
While initial research on this compound may have focused on a primary molecular target, future investigations will explore its potential polypharmacological profile. Polypharmacology, where a single compound interacts with multiple molecular targets, is increasingly recognized as a valuable strategy for treating complex diseases that involve multiple pathways acs.orgmedscape.comwiley-vch.denih.govwikipedia.org.
Research will employ target deconvolution strategies, including activity-based protein profiling (ABPP), phenotypic screening coupled with chemoproteomics, and computational target prediction algorithms, to identify novel off-targets or secondary targets of this compound nih.gov. This systematic approach can reveal previously unappreciated therapeutic mechanisms or potential synergistic effects.
Table 4: Strategies for Polypharmacology Exploration of this compound
| Strategy | Description | Expected Outcome |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to identify active enzymes | Identification of this compound's enzymatic targets |
| Phenotypic Screening & Chemoproteomics | Observes cellular effects, then identifies interacting proteins | Discovery of novel this compound targets and pathways |
| Computational Target Prediction | In silico methods (e.g., ligand-based, structure-based) | Prediction of potential this compound binding partners |
| Network Pharmacology | Analysis of drug-target-disease networks | Understanding this compound's impact on biological systems acs.org |
Understanding this compound's polypharmacological landscape can lead to its repurposing for other indications or the design of next-generation analogues with optimized multi-target profiles. This shift from a "one drug, one target" to a "one drug, multiple targets" paradigm is crucial for addressing multifactorial diseases medscape.comwiley-vch.denih.gov.
Integration of this compound Research with Systems Biology Approaches
Systems biology provides a holistic framework to understand the complex interactions within biological systems and how this compound perturbs these networks nih.govfrontiersin.orgazolifesciences.comucd.ie. Integrating this compound research with systems biology approaches will involve generating and analyzing large-scale "omics" data (genomics, transcriptomics, proteomics, metabolomics) to map the global cellular responses to this compound treatment nih.govfrontiersin.org.
This involves:
Transcriptomics : Analyzing changes in gene expression profiles to identify pathways modulated by this compound.
Proteomics : Quantifying protein abundance and post-translational modifications to understand this compound's impact on protein networks.
Metabolomics : Profiling changes in cellular metabolites to reveal metabolic pathways affected by this compound.
Table 5: Omics Data Integration for this compound Systems Biology
| Omics Type | Data Generated | Insights for this compound Research |
| Genomics | DNA sequence variations, genetic predispositions | Identifying genetic markers influencing this compound response |
| Transcriptomics | mRNA expression levels | This compound-induced gene regulation, pathway activation |
| Proteomics | Protein abundance, modifications | Direct and indirect protein targets of this compound |
| Metabolomics | Metabolite profiles | This compound's impact on metabolic flux and pathways |
Computational modeling and bioinformatics tools are essential for integrating these diverse datasets, constructing biological networks, and developing predictive models of this compound's effects nih.govfrontiersin.orgucd.ienae.edu. This systems-level understanding can help identify biomarkers for this compound's efficacy, predict potential off-target effects, and guide the development of personalized therapeutic strategies.
Development of Research Paradigms Utilizing Natural Product Scaffolds
This compound, as a natural product (or inspired by one), exemplifies the rich chemical diversity found in nature, which serves as an invaluable source for drug discovery oup.combiomedpharmajournal.orgoup.commdpi.com. Future research paradigms will emphasize the systematic exploration and utilization of natural product scaffolds, like that of this compound, to generate novel chemical entities with diverse biological activities.
This involves:
Natural Product-Inspired Libraries : Designing synthetic libraries that incorporate the unique structural motifs and stereochemical complexity characteristic of natural products, moving beyond traditional flat, synthetic molecules drugtargetreview.comacs.org.
Chemo- and Biosynthetic Hybrid Approaches : Combining chemical synthesis with enzymatic transformations or whole-cell biocatalysis to access complex natural product derivatives that are difficult to obtain through either method alone rsc.org.
Genome Mining and "Silent" Gene Cluster Activation : Leveraging genomic data to identify cryptic biosynthetic gene clusters in microorganisms that may produce novel this compound-like compounds, and developing strategies to activate their expression oup.com.
Table 6: Emerging Paradigms in Natural Product-Based Drug Discovery
| Paradigm | Description | Relevance to this compound Research |
| Scaffold-Hopping | Replacing core scaffold while retaining activity | Designing novel this compound analogues with improved properties |
| Fragment-Based Drug Discovery (FBDD) | Identifying small fragments that bind to a target, then growing them | Discovering new binding sites for this compound or its fragments |
| Targeted Degradation (PROTACs) | Designing molecules to induce target protein degradation | Exploring this compound as a warhead for targeted protein degradation |
| AI/Machine Learning in NP Discovery | Using computational models to predict bioactivity, optimize synthesis | Accelerating this compound analogue discovery and optimization oup.com |
These paradigms aim to overcome historical challenges in natural product research, such as supply limitations and structural complexity, by integrating advanced analytical tools, synthetic methodologies, and computational approaches. The goal is to establish a more sustainable and efficient pipeline for discovering and developing natural product-derived therapeutics, with this compound serving as a model for such endeavors biomedpharmajournal.orgoup.commdpi.com.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Dispyrin with high purity, and how can reproducibility be ensured?
- Methodological Guidance : Follow standardized organic synthesis protocols, such as reflux condensation under inert atmospheres, with purity verified via HPLC (>95% purity threshold). Reproducibility requires detailed documentation of solvent ratios, temperature gradients, and catalyst concentrations. Cross-validate results using NMR and mass spectrometry, adhering to guidelines for compound characterization .
- Data Presentation : Include raw spectral data (e.g., H NMR, C NMR) in supplementary materials, with annotated peaks and baseline corrections. Reference established synthetic pathways for similar polyphenolic compounds to minimize variability .
Q. How should researchers design initial biological activity assays for this compound to evaluate its therapeutic potential?
- Experimental Design : Use in vitro cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via COX-2 inhibition) with appropriate positive controls (e.g., aspirin for COX-2). Dose-response curves should span 3–5 log concentrations to establish IC values. Validate findings with triplicate runs and statistical analysis (e.g., ANOVA with post-hoc tests) .
- Critical Considerations : Account for solvent interference (e.g., DMSO toxicity thresholds) and include vehicle controls. Pre-screen for nonspecific binding using fluorescence quenching assays .
Q. What are the best practices for conducting a literature review on this compound to identify research gaps?
- Methodology : Use databases like PubMed, SciFinder, and Web of Science with Boolean queries (e.g., "this compound AND (synthesis OR bioactivity)"). Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize studies. Prioritize primary sources and meta-analyses over review articles to avoid bias .
- Gap Analysis : Map reported bioactivities (e.g., antimicrobial, anticancer) against understudied areas (e.g., pharmacokinetics, long-term toxicity). Use citation tracking tools to identify seminal works and emerging trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound, such as conflicting IC values across studies?
- Data Reconciliation : Perform a meta-analysis of published IC values, stratifying by assay type (e.g., cell-free vs. cell-based), cell lines, and incubation times. Use regression models to identify variables contributing to variability. Replicate key studies under standardized conditions .
- Statistical rigor : Apply Bland-Altman plots to assess agreement between datasets. Report confidence intervals and effect sizes to contextualize discrepancies .
Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target-identification approaches fail?
- Advanced Techniques : Employ chemoproteomics (e.g., affinity-based protein profiling) or CRISPR-Cas9 knockout screens to identify binding partners. Use molecular dynamics simulations to predict interactions with putative targets (e.g., kinases, receptors) .
- Validation : Confirm hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with transcriptomic data (RNA-seq) from treated cells to identify downstream pathways .
Q. How should researchers design a robust in vivo study to evaluate this compound’s efficacy and toxicity while minimizing ethical concerns?
- Experimental Framework : Use rodent models (e.g., xenograft mice for anticancer studies) with sample sizes calculated via power analysis. Include sham and vehicle control groups. Monitor biomarkers (e.g., liver enzymes, creatinine) for toxicity. Adhere to ARRIVE guidelines for reporting animal research .
- Ethical Compliance : Obtain institutional ethics approval (IACUC or equivalent). Apply the 3Rs principle (Replacement, Reduction, Refinement) and use non-invasive imaging (e.g., MRI) where possible .
Methodological Best Practices
- Data Reproducibility : Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata. Use electronic lab notebooks (ELNs) for real-time documentation .
- Conflict Mitigation : Pre-register hypotheses and analytical plans on platforms like Open Science Framework to reduce bias. Disclose funding sources and potential conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
